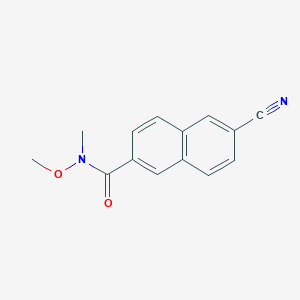![molecular formula C17H14BrClO B12531182 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene CAS No. 651330-76-6](/img/structure/B12531182.png)
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers This compound features a bromoethoxy group, a chlorophenyl ethynyl group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene typically involves multiple steps:
Formation of the Bromoethoxy Group: This can be achieved by reacting 2-bromoethanol with a suitable base to form the bromoethoxy intermediate.
Attachment of the Chlorophenyl Ethynyl Group: This step involves the coupling of 4-chlorophenylacetylene with the bromoethoxy intermediate using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methyl Group: The final step includes the methylation of the benzene ring using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethoxy derivatives.
Substitution: Formation of substituted derivatives with amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Bromoethoxy)-4-ethynylbenzene: Lacks the chlorophenyl group.
4-[(4-Chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromoethoxy group.
1-(2-Ethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene: Lacks the bromo group.
Eigenschaften
CAS-Nummer |
651330-76-6 |
|---|---|
Molekularformel |
C17H14BrClO |
Molekulargewicht |
349.6 g/mol |
IUPAC-Name |
1-(2-bromoethoxy)-4-[2-(4-chlorophenyl)ethynyl]-2-methylbenzene |
InChI |
InChI=1S/C17H14BrClO/c1-13-12-15(6-9-17(13)20-11-10-18)3-2-14-4-7-16(19)8-5-14/h4-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
FACAHXKJDUXJPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)Cl)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)
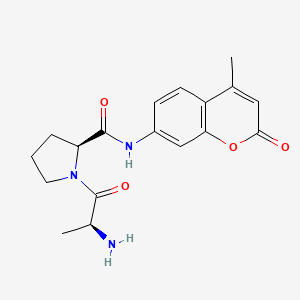
![(2R,3R)-2-[(2S)-2,3-difluoro-3-methoxypropyl]-3-methyloxirane](/img/structure/B12531126.png)
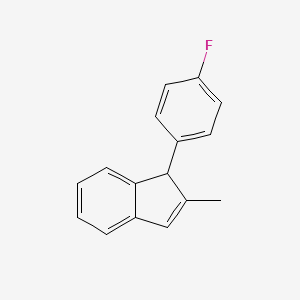

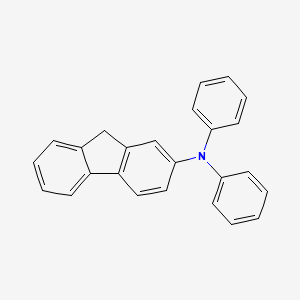

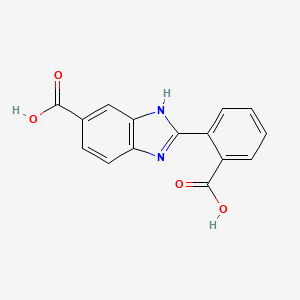
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
